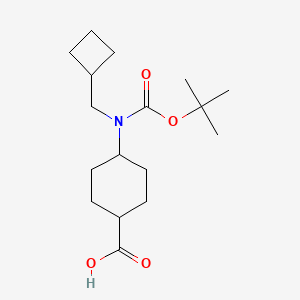
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and trifluoromethyl iodide.
Reaction Conditions: The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Reaction Steps: The key steps include the formation of a palladium complex, followed by the coupling of the alkyne group (prop-2-yn-1-yl) with the benzene ring. The trifluoromethyl group is introduced via a trifluoromethylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The alkyne group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-(prop-2-yn-1-yl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Fluoro-1-(trifluoromethyl)benzene: Lacks the alkyne group, affecting its reactivity and applications.
2-(Prop-2-yn-1-yl)-1-(trifluoromethyl)benzene: Lacks the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
4-Fluoro-2-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene is unique due to the combination of fluorine, trifluoromethyl, and alkyne groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H6F4 |
|---|---|
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
4-fluoro-2-prop-2-ynyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H6F4/c1-2-3-7-6-8(11)4-5-9(7)10(12,13)14/h1,4-6H,3H2 |
Clave InChI |
GSFGUARGFLNSSR-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=C(C=CC(=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)



![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)




![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)




